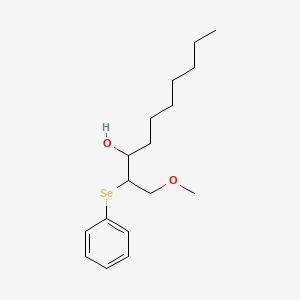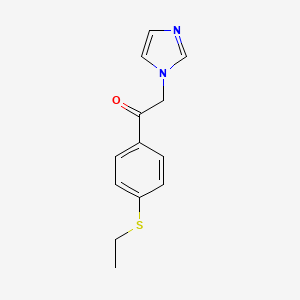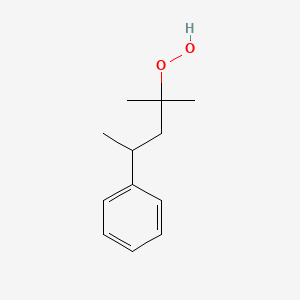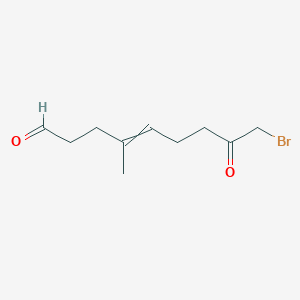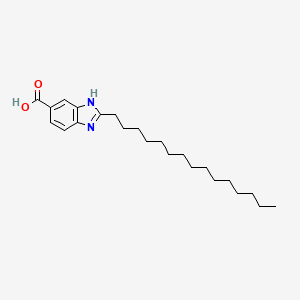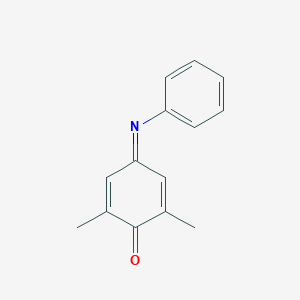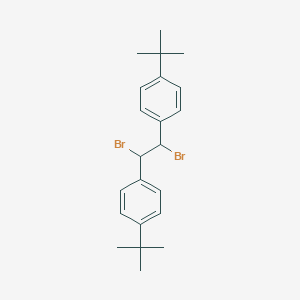
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 4-tert-butylbenzene groups
Vorbereitungsmethoden
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) typically involves the bromination of ethylene followed by a coupling reaction with 4-tert-butylbenzene. The reaction conditions often include the use of bromine as a brominating agent and a suitable solvent to facilitate the reaction . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function . The pathways involved may include the activation of specific enzymes or inhibition of certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with only two bromine atoms attached to an ethane backbone.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis(4-bromomethylbenzene): A structurally similar compound with phenyl groups instead of tert-butylbenzene.
The uniqueness of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
79135-57-2 |
|---|---|
Molekularformel |
C22H28Br2 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
1-tert-butyl-4-[1,2-dibromo-2-(4-tert-butylphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H28Br2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19-20H,1-6H3 |
InChI-Schlüssel |
JICRGRPKHILLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(C)(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


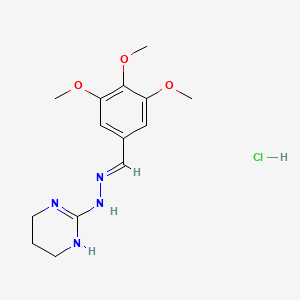
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


